molecular formula C19H22BrNO2 B1682076 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide CAS No. 300561-58-4

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B1682076
CAS No.: 300561-58-4
M. Wt: 376.3 g/mol
InChI Key: JWQRAXTWDYUBFI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SKF 77434 hydrobromide plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. It has an IC50 value of 19.7 nM for D1 receptors and 2425 nM for D2 receptors . This selective binding makes it a valuable tool for studying the dopamine system. SKF 77434 hydrobromide interacts with dopamine receptors, which are G protein-coupled receptors involved in various neurological processes. The nature of these interactions includes partial agonism, where SKF 77434 hydrobromide activates the receptor but not to the full extent as the natural ligand dopamine .

Cellular Effects

SKF 77434 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 77434 hydrobromide has been shown to impact grooming and hyperactivity behaviors in animal models, indicating its role in modulating neuronal activity .

Molecular Mechanism

At the molecular level, SKF 77434 hydrobromide exerts its effects by binding to dopamine D1 receptors and partially activating them. This partial agonism leads to a moderate activation of the receptor, which in turn influences downstream signaling pathways. The binding interactions involve the receptor’s active site, where SKF 77434 hydrobromide competes with dopamine for binding . This interaction can result in enzyme inhibition or activation, depending on the cellular context and the presence of other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SKF 77434 hydrobromide can change over time. The compound is centrally active following systemic administration in vivo, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that chronic administration of SKF 77434 hydrobromide can lead to persistent changes in behavior and receptor sensitivity . The stability of the compound in various solvents and storage conditions also plays a crucial role in its temporal effects .

Dosage Effects in Animal Models

The effects of SKF 77434 hydrobromide vary with different dosages in animal models. Low doses of the compound have been shown to reduce cue-induced relapse to heroin seeking in rats, indicating its potential therapeutic applications . Higher doses may lead to adverse effects, including motoric impairment and altered sensitivity to environmental stimuli . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic use.

Preparation Methods

The synthesis of SKF 77434 hydrobromide involves several steps, starting with the formation of the core benzazepine structure. The synthetic route typically includes:

Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process.

Chemical Reactions Analysis

SKF 77434 hydrobromide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzazepines .

Properties

IUPAC Name

5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRAXTWDYUBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042611
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300561-58-4
Record name SKF-77434 hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 77434 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-77434 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

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